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Compound of Interest

Compound Name: (Z)-2-bromo-2-butene

Cat. No.: B7769272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The constitutional isomers of bromobutene, each with the molecular formula C₄H₇Br, present a

classic analytical challenge that can be effectively addressed through a combination of

spectroscopic techniques. Distinguishing between these closely related compounds is crucial in

various chemical applications, from synthetic chemistry to drug development, where precise

structural identification is paramount. This guide provides a comparative analysis of the infrared

(IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data

for the primary constitutional isomers of bromobutene, offering a clear pathway for their

unambiguous differentiation.

Data Presentation
The following tables summarize the key spectroscopic data for the constitutional isomers of

bromobutene. By comparing the characteristic signals in each spectrum, researchers can

confidently identify the specific isomer in question.

Table 1: Key Infrared (IR) Absorption Bands for Bromobutene Isomers
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Isomer
C=C Stretch
(cm⁻¹)

=C-H Stretch
(cm⁻¹)

C-Br Stretch
(cm⁻¹)

Other Key
Bands (cm⁻¹)

1-Bromo-1-

butene
~1640 ~3020 ~650

~930 (=C-H

bend, trans)

2-Bromo-1-

butene
~1630 ~3090, ~3010 ~600

~890 (=CH₂

bend)

3-Bromo-1-

butene
~1645 ~3080, ~3010 ~640

~990, ~915 (=C-

H bend)

4-Bromo-1-

butene
~1642 ~3078 ~645

~995, ~915 (=C-

H bend)

1-Bromo-2-

butene
~1655 ~3025 ~670

~965 (=C-H

bend, trans)

2-Bromo-2-

butene
~1660 ~3020 ~620 -

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data for Bromobutene Isomers (Chemical

Shifts in ppm)
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Isomer H at C1 H at C2 H at C3 H at C4

1-Bromo-1-

butene
~6.1 (dt) ~5.9 (dt) ~2.1 (p) ~1.0 (t)

2-Bromo-1-

butene
~5.6 (s), ~5.4 (s) - ~2.4 (q) ~1.1 (t)

3-Bromo-1-

butene
~5.9 (ddd) ~5.2 (d), ~5.1 (d) ~4.6 (p) ~1.7 (d)

4-Bromo-1-

butene
~5.8 (ddt) ~5.1 (d), ~5.0 (d) ~2.7 (q) ~3.4 (t)

1-Bromo-2-

butene
~4.0 (d) ~5.7 (m) ~5.6 (m) ~1.7 (d)

2-Bromo-2-

butene
~1.8 (s) - ~5.7 (q) ~1.7 (d)

(s=singlet, d=doublet, t=triplet, q=quartet, p=pentet, m=multiplet, dt=doublet of triplets,

ddd=doublet of doublet of doublets, ddt=doublet of doublet of triplets)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data for Bromobutene Isomers (Chemical

Shifts in ppm)
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Isomer C1 C2 C3 C4

1-Bromo-1-

butene
~108 ~135 ~25 ~13

2-Bromo-1-

butene
~120 ~130 ~30 ~12

3-Bromo-1-

butene
~117 ~138 ~50 ~22

4-Bromo-1-

butene
~118 ~135 ~35 ~33

1-Bromo-2-

butene
~35 ~128 ~130 ~18

2-Bromo-2-

butene
~20 ~125 ~120 ~15

Table 4: Key Mass Spectrometry (MS) Fragments (m/z) for Bromobutene Isomers

Isomer Molecular Ion (M⁺) [M-Br]⁺
Other Key
Fragments

1-Bromo-1-butene 134/136 55 41, 39

2-Bromo-1-butene 134/136 55 41, 39

3-Bromo-1-butene 134/136 55 41, 39

4-Bromo-1-butene 134/136 55 41, 39

1-Bromo-2-butene 134/136 55 41, 39

2-Bromo-2-butene 134/136 55 41, 39

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern in an

approximate 1:1 ratio.
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The following are generalized experimental protocols for the spectroscopic analysis of liquid

bromobutene isomers.

1. Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry

sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully

placed on top to create a thin liquid film between the plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The

prepared sample is then placed in the sample holder, and the infrared spectrum is acquired

over the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the bromobutene isomer is dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm). The tube is capped and gently agitated to ensure a homogeneous solution.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed

to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C

NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines

for each unique carbon atom.

3. Mass Spectrometry (MS)

Sample Preparation: As bromobutenes are volatile liquids, a small amount of the sample is

introduced into the mass spectrometer, often via a gas chromatography (GC) inlet or a direct

insertion probe.

Instrumentation: An electron ionization (EI) mass spectrometer is typically used.
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Data Acquisition: In the EI source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then

separated by their mass-to-charge ratio (m/z) in the mass analyzer, and a mass spectrum is

generated.

Differentiating the Isomers: A Logical Workflow
The following diagram illustrates a systematic approach to differentiating the bromobutene

isomers based on their spectroscopic data.
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¹H NMR Analysis

Confirmatory Analysis

Bromobutene Isomer
(C4H7Br)

Number of Signals
& Splitting Patterns

4 SignalsCompare chemical shifts
& coupling

3 Signals

2 Signals

1-Bromo-1-butene
(vinyl & alkyl H)

Vinyl H ~6 ppm

4-Bromo-1-butene
(vinyl & bromoalkyl H)

Vinyl H ~5.8 ppm
-CH2Br ~3.4 ppm

3-Bromo-1-butene
(vinyl & allylic H)

Complex vinyl region

1-Bromo-2-butene
(internal alkene)

-CH2Br ~4.0 ppm

2-Bromo-1-butene
(geminal vinyl H)

Two vinyl singlets

2-Bromo-2-butene
(internal alkene)One vinyl quartet

IR Spectroscopy
(C=C & =C-H bends)

Mass Spectrometry
(Fragmentation Pattern) Final Isomer ID

Click to download full resolution via product page

Caption: Workflow for Bromobutene Isomer Differentiation.

By systematically applying these spectroscopic methods and carefully analyzing the resulting

data, researchers can confidently and accurately determine the specific constitutional isomer of

bromobutene they are working with. This guide serves as a valuable resource for navigating
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the nuances of spectroscopic analysis in the identification of closely related organic

compounds.

To cite this document: BenchChem. [Differentiating Bromobutene's Constitutional Isomers: A
Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7769272#spectroscopic-differentiation-of-
bromobutene-constitutional-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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